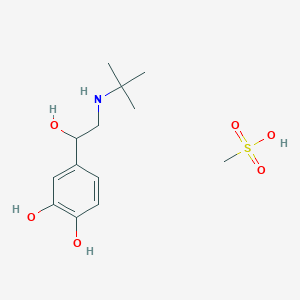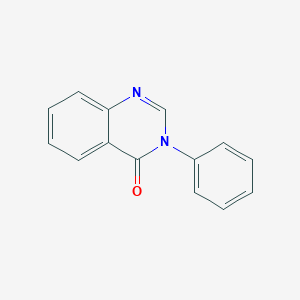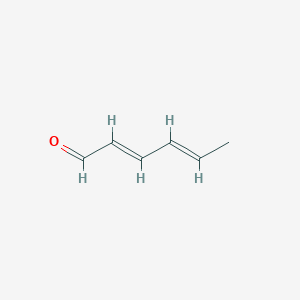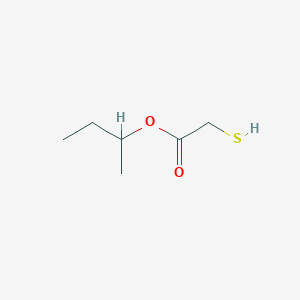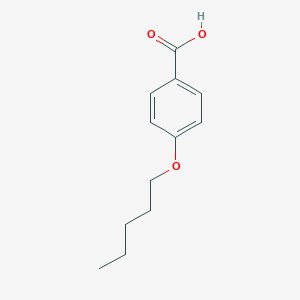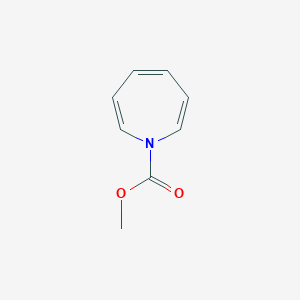
1H-Azepine-1-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Azepine-1-carboxylic acid methyl ester, also known as caprolactam methyl ester, is a chemical compound that belongs to the class of azepines. This compound has gained significant attention in scientific research due to its diverse applications in various fields.
Applications De Recherche Scientifique
1H-Azepine-1-carboxylic acid methyl ester has diverse applications in scientific research. It has been used as a building block in the synthesis of various compounds such as β-lactams, azepines, and pyrrolidinones. It also has applications in the field of material science, where it is used as a monomer in the synthesis of nylon-6. Moreover, it has been used as a ligand in coordination chemistry, and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 1H-Azepine-1-carboxylic acid methyl ester is not well understood. However, studies have shown that it interacts with various proteins and enzymes in the body, which may explain its diverse biological activities.
Effets Biochimiques Et Physiologiques
1H-Azepine-1-carboxylic acid methyl ester has been shown to have various biochemical and physiological effects. It has been reported to exhibit antibacterial, antifungal, and antiviral activities. It also has anti-inflammatory and analgesic properties. Moreover, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1H-Azepine-1-carboxylic acid methyl ester in lab experiments is its ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its applications in certain experiments.
Orientations Futures
There are numerous future directions for the research on 1H-Azepine-1-carboxylic acid methyl ester. Some of the potential areas of research include:
1. Exploring its potential applications in the treatment of neurodegenerative disorders.
2. Investigating its mechanism of action and identifying potential targets for drug development.
3. Developing new synthetic routes for the production of this compound.
4. Studying its interactions with various proteins and enzymes in the body to gain a better understanding of its biological activities.
5. Exploring its potential applications in the field of material science.
Conclusion:
In conclusion, 1H-Azepine-1-carboxylic acid methyl ester is a versatile compound that has diverse applications in scientific research. It has antibacterial, antifungal, and antiviral activities, as well as anti-inflammatory and analgesic properties. Its ease of synthesis and relative stability make it an attractive compound for lab experiments. There are numerous future directions for research on this compound, and it has the potential to make significant contributions to various fields of study.
Méthodes De Synthèse
1H-Azepine-1-carboxylic acid methyl ester can be synthesized through the reaction of ε-1H-Azepine-1-carboxylic acid methyl ester and methanol in the presence of a catalyst. The reaction occurs at high temperature and pressure, and the yield of the product is influenced by various factors such as the type of catalyst, reaction time, and reactant ratio.
Propriétés
Numéro CAS |
17870-94-9 |
|---|---|
Nom du produit |
1H-Azepine-1-carboxylic acid methyl ester |
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
methyl azepine-1-carboxylate |
InChI |
InChI=1S/C8H9NO2/c1-11-8(10)9-6-4-2-3-5-7-9/h2-7H,1H3 |
Clé InChI |
ZPTRHMXCWJANQK-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C=CC=CC=C1 |
SMILES canonique |
COC(=O)N1C=CC=CC=C1 |
Synonymes |
1H-Azepine-1-carboxylicacid,methylester(8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)
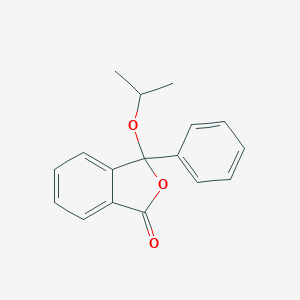
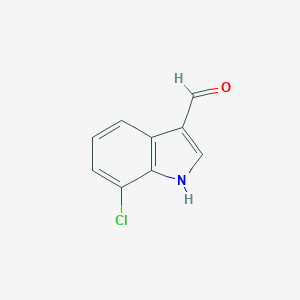
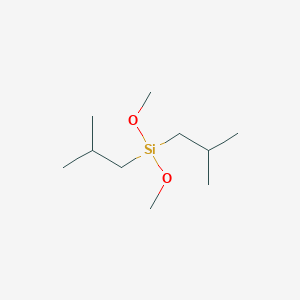
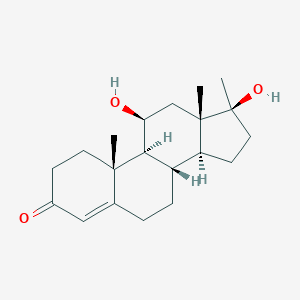
![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)
